

Part 1: Chemical Architecture & Physicochemical Properties

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Compound of Interest

Compound Name: 4-Phenylbutylphosphonous acid

Cat. No.: B8701317

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To accurately determine the pKa, one must first understand the tautomeric nature of the phosphorus center. Unlike carboxylic acids, phosphonous acids exist in an equilibrium heavily biased toward the tetracoordinate form.

Tautomeric Equilibrium

4-Phenylbutylphosphonous acid (

) exists primarily as a tetracoordinate H-phosphinic acid (also called phosphonous acid) rather than the tricoordinate phosphonous acid tautomer.

- Major Tautomer (Tetracoordinate):
 - Features: P-H bond is non-acidic ($pK_a > 30$); P-OH is acidic.
- Minor Tautomer (Tricoordinate):
 - Relevance: Mechanistically relevant for certain metal-catalyzed coupling reactions but negligible for aqueous pKa determination.

Theoretical pKa Derivation

The pKa of the P-OH group in alkylphosphonous acids is governed by the electron density at the phosphorus center.

- Parent Pharmacophore: **4-phenylbutylphosphonous acid**.
- Structural Analysis: The phenyl ring is separated from the phosphorus by a 4-carbon butyl linker ().
- Inductive Effects: The electron-withdrawing effect of the phenyl ring is significantly attenuated by the alkyl chain. Therefore, the acidity closely mimics that of simple alkylphosphonous acids (e.g., butylphosphonous acid).

Table 1: Comparative pKa Values of Phosphorous Analogues

| Compound Class | Structure | Approx. ^{[1][2][3][4]} ^{[5][6][7][8][9][10]} pKa | Electronic Rationale |
|-------------------------------|-----------|--------------------------------------------------------------------------|------------------------------------------------------------------------------------------|
| Phosphinic Acid | | 1.2 | Reference standard; lack of electron-donating alkyls makes it more acidic. |
| Methylphosphonous Acid | | 2.05 | Alkyl donation (+) destabilizes the anion slightly, raising pKa. |
| Phenylphosphonous Acid | | 1.70 | Phenyl withdraws electrons (-I), stabilizing the anion, lowering pKa. |
| 4-Phenylbutylphosphonous Acid | | 2.1 - 2.3 | Predicted. The butyl spacer dampens the phenyl effect; dominates as an alkyl-like donor. |
| -Amino Derivatives | | < 1.5 (Acid) | Zwitterionic effect; the ammonium group strongly withdraws electrons. |

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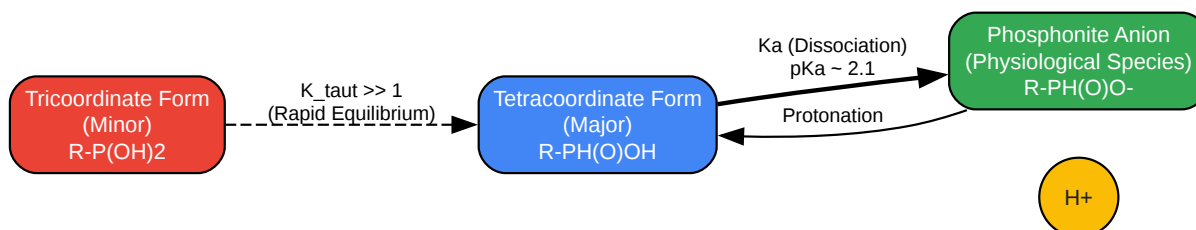
Key Insight: For drug design, assume the anionic form predominates at physiological pH (7.4).

The fraction of neutral species is negligible (

).

Part 2: Ionization Pathways & Visualization

The following Graphviz diagram illustrates the ionization equilibrium and the tautomeric preference that dictates the pKa measurement.



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Figure 1: Tautomeric equilibrium and ionization of **4-phenylbutylphosphonous acid**. The equilibrium heavily favors the tetracoordinate form, which releases the proton to form the biologically active phosphonite anion.

Part 3: Experimental Determination Protocol

Standard potentiometric titration is often inaccurate for phosphonous acids due to their low pKa (< 2.5) and potential for oxidation.^[5] The

NMR-Controlled Titration is the gold standard method, offering self-validation by tracking the chemical shift change of the phosphorus nucleus, which is directly sensitive to the protonation state.

Materials & Reagents

- Analyte: >98% pure **4-phenylbutylphosphonous acid** (verify by LC-MS).
- Solvent:

/

(10:90 v/v) to minimize isotope effects on pKa while maintaining lock.
- Standard: 85%

(External reference, 0 ppm).

- Titrant: 0.1 M NaOH (CO₂-free) and 0.1 M HCl.
- Internal Standard: Methylphosphonic acid (pK_a known: 2.1) can be used for relative referencing if precision is critical.

The Self-Validating Workflow

Step 1: Preparation Dissolve 0.05 mmol of the derivative in 600 μL of solvent. Measure initial pH. It should be acidic (~pH 2-3).

Step 2: The Titration Loop Adjust pH using micro-additions of HCl (to start from fully protonated form, pH < 1.0) and then titrate upwards with NaOH.

Step 3: Data Acquisition At each pH point (0.5 unit increments from pH 1 to 9):

- Measure pH using a micro-electrode (calibrated at 3 points).

- Acquire

NMR spectrum (proton-decoupled).

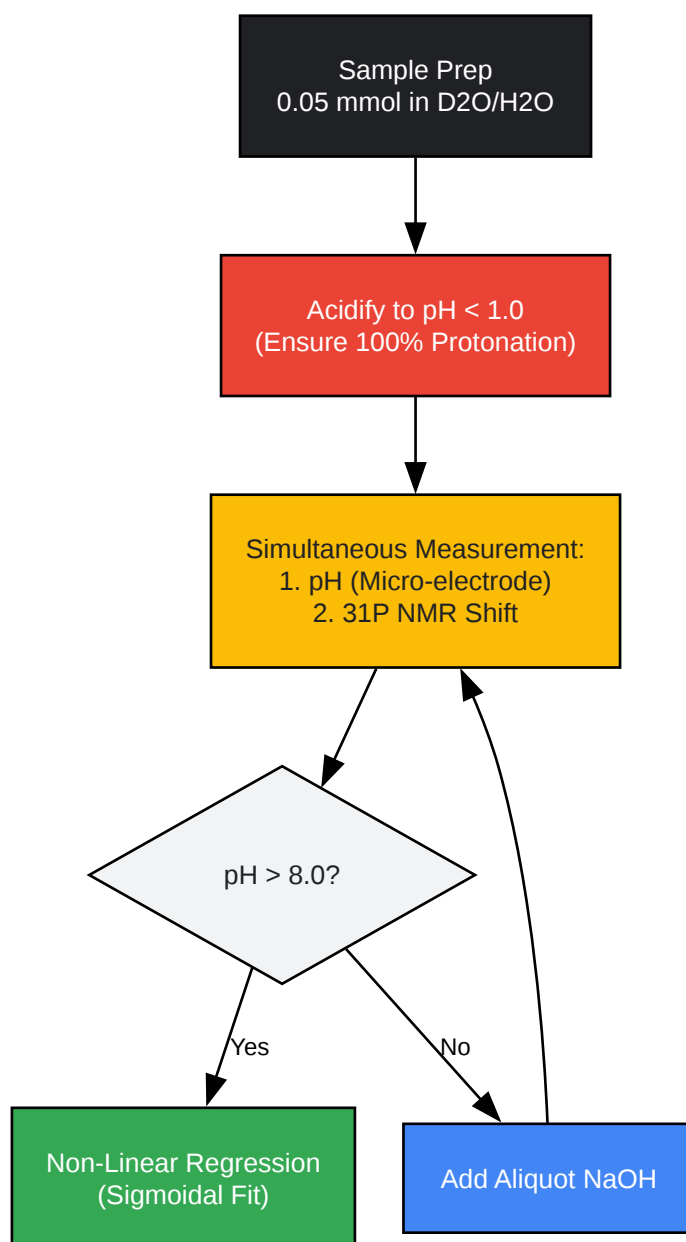
- Record the chemical shift (

).

Step 4: Data Analysis (Henderson-Hasselbalch Fitting) Plot

vs. pH. The inflection point is the pK_a.^[6] Use the non-linear regression equation:

Experimental Workflow Diagram



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Figure 2:

NMR-controlled titration workflow. This method eliminates errors from impurities that plague potentiometric methods.

Part 4: Biological Implications & SAR

Transition State Mimicry

In the context of metalloproteases (e.g., Aminopeptidase N, MMPs), the **4-phenylbutylphosphonous acid** moiety acts as a Transition State Analogue (TSA).

- Mechanism: The enzyme catalyzes peptide bond hydrolysis via a tetrahedral intermediate.
- Mimicry: The phosphonite anion () is tetrahedral and stable. It coordinates the active site Zinc ion () bidentately or monodentately.
- pKa Relevance: Because the pKa (~2.1) is far below physiological pH (7.4), the drug is 99.9% ionized in the body. This ensures high affinity for the positively charged metal center.

Derivative Effects (SAR)

Modifying the 4-phenylbutyl scaffold affects pKa and lipophilicity (LogD).

| Modification | Effect on pKa | Biological Consequence |
|----------------------------------------|-----------------------|-------------------------------------------------------------------------------------------------------|
| Fluorination of Phenyl Ring | Minimal change | Increases metabolic stability; slight lipophilicity increase. |
| -Substitution (-OH, -NH ₂) | Decreases pKa (< 1.5) | Creates zwitterions; significantly alters transport properties (e.g., PEPT1 transporter recognition). |
| Chain Shortening (Ethyl/Propyl) | Negligible pKa change | Alters steric fit within the enzyme hydrophobic pocket (S1' subsite). |

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